2-tert-Butyl-4-(4-fluorophenyl)oxazole
Description
Properties
Molecular Formula |
C13H14FNO |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
2-tert-butyl-4-(4-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)12-15-11(8-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3 |
InChI Key |
UWBWAOANGXYHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The oxazole ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research has shown that compounds containing oxazole moieties can serve as effective inhibitors in various therapeutic contexts.
- Anticancer Activity : Studies have indicated that oxazole derivatives, including 2-tert-butyl-4-(4-fluorophenyl)oxazole, exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives related to oxazole structures have been evaluated for their potential in treating human breast adenocarcinoma (MCF7) and neuroblastoma cells .
- Mechanism of Action : The anticancer efficacy is often linked to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For example, certain oxazole derivatives have shown promising results in inducing apoptosis in glioblastoma cells through DNA damage mechanisms .
Synthesis and Methodological Innovations
The synthesis of 2-tert-butyl-4-(4-fluorophenyl)oxazole can be achieved through various methodologies that enhance its yield and purity.
- Catalytic Methods : Recent advancements in catalytic synthesis have improved the efficiency of producing oxazoles. For instance, manganese-catalyzed dehydrogenation reactions have been employed to synthesize oxazoles effectively while liberating hydrogen gas as a byproduct . This method not only simplifies the reaction process but also enhances the overall yield of the desired products.
- One-Pot Reactions : The development of one-pot synthesis protocols allows for the rapid assembly of complex oxazole structures from simpler precursors. These methods often utilize a combination of coupling and cyclization reactions, which streamline the synthetic pathway and reduce the need for extensive purification steps .
Biological Evaluations
The biological activity of 2-tert-butyl-4-(4-fluorophenyl)oxazole has been assessed through various in vitro and in vivo studies.
- Antimicrobial Properties : Oxazole derivatives have demonstrated significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for new antimicrobial agents .
- Pharmacokinetic Profiles : The pharmacokinetic properties of oxazoles are crucial for their development as therapeutic agents. Studies have focused on evaluating their absorption, distribution, metabolism, and excretion (ADME) characteristics to ensure optimal efficacy and safety profiles in clinical settings .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
The compound’s closest structural analogues include halogen-substituted derivatives:
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole (Compound 19)
- 4-(4-bromophenyl)-2-tert-butyloxazole (Compound 20)
These compounds differ only in the halogen atom (F, Cl, Br) on the phenyl ring. Studies demonstrate that Compound 19 and Compound 20 exhibit enhanced antimicrobial and anticancer activities compared to non-halogenated oxazoles, as shown in Table 9 of . The electronegativity and size of the halogen influence lipophilicity and binding affinity. For example, bromine’s larger atomic radius may improve hydrophobic interactions with protein pockets, while fluorine’s electronegativity enhances electronic effects .
Table 1: Comparison of Halogen-Substituted Oxazoles
Derivatives with Trifluoromethyl and Multi-Fluorine Substituents
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole (DU630) features a trifluoromethyl group at position 4 and dual fluorine atoms. The trifluoromethyl group increases metabolic stability and lipophilicity, while multiple fluorines enhance electron-withdrawing effects.
Steric and Electronic Effects of Substituents
In contrast, smaller substituents (e.g., methyl or hydrogen) in other oxazoles may increase reactivity but decrease stability . Computational studies on similar compounds reveal that bulky substituents like tert-butyl induce nonplanar molecular geometries, which can affect binding to planar biological targets (e.g., DNA or enzymes) .
Immunomodulatory and Toxicity Profiles
Oxazole rings are implicated in immunomodulatory effects. Short oxazole derivatives (e.g., degradation products of MccB17) activate IDO1, triggering inflammatory responses in intestinal epithelial cells . However, larger oxazoles like 2-tert-Butyl-4-(4-fluorophenyl)oxazole may evade this effect due to steric limitations on CD1d-dependent pathways . Toxicity studies on analogous compounds suggest that halogenated oxazoles exhibit low cytotoxicity in vitro (IC₅₀ > 50 µM) .
Molecular Docking and Binding Affinity
While specific docking data for 2-tert-Butyl-4-(4-fluorophenyl)oxazole is unavailable, studies on related oxazoles highlight substituent-dependent interactions. For example, oxazole derivatives targeting PPARγ (e.g., Compound 21 in ) show binding affinities comparable to rosiglitazone (-9.77 kcal/mol). The tert-butyl group’s steric bulk may enhance hydrophobic interactions in protein pockets, though excessive bulk could reduce binding efficiency .
Preparation Methods
Reaction Conditions and Optimization
-
Substrates : Vinyl azides bearing tert-butyl and 4-fluorophenyl groups.
-
Solvent : DMSO (2.0 mL per 1.0 mmol substrate).
-
Temperature : 80°C under open-air conditions.
-
Workup : Dilution with ethyl acetate, aqueous washing, and column chromatography (petroleum ether/ethyl acetate, 20:1).
This method achieved a 72% yield for 5-(4-fluorophenyl)-2-phenyloxazole, suggesting adaptability for the target compound by substituting benzylamine with tert-butylamine derivatives.
Thiourea-Diketone Condensation
A patented approach utilizes thiourea and diketone esters under high-temperature conditions to form trisubstituted oxazoles. The reaction is conducted in dipolar aprotic solvents like DMF at reflux (≥160°C), enabling efficient cyclization.
Direct Synthesis from Carboxylic Acids
A 2025 breakthrough describes a one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using triflylpyridinium reagents. This method bypasses traditional multistep sequences, enhancing efficiency.
Procedure Highlights
-
Reagents :
-
4-Fluorobenzoic acid (1.0 equiv).
-
tert-Butyl isocyanide (1.3 equiv).
-
DMAP-Tf (1.5 equiv) in dichloromethane.
-
-
Mechanism : Acylpyridinium intermediate formation, followed by [3+2] cycloaddition with isocyanides.
-
Purification : Solvent extraction and recrystallization.
This method’s applicability to hindered substrates like tert-butyl isocyanide underscores its utility for synthesizing 2-tert-Butyl-4-(4-fluorophenyl)oxazole.
α-Bromo Ketone Cyclization
PMC studies highlight oxazolone synthesis via α-bromo ketones, where bromination of methyl ketones precedes cyclization with thiazolidinediones.
Stepwise Synthesis
-
Bromination :
-
Cyclization :
-
Reaction with 2,4-thiazolidinedione (TZD) under basic conditions (Et₃N).
-
-
Functionalization :
This method offers modularity, enabling precise control over substituent placement but requires multiple purification steps.
Comparative Analysis of Methods
Q & A
Q. Why are there discrepancies in reported toxicity classifications for oxazole derivatives, and how can these be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
